

In-Depth Technical Guide: Photophysical Properties and Quantum Yield of Cy7.5-COOH

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Compound of Interest

Compound Name: Cy7.5-COOH TEA

Cat. No.: B15598406

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Introduction

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of fluorophores. Its excitation and emission spectra lie in the NIR window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence. This property makes Cy7.5 and its derivatives exceptionally valuable for deep-tissue in vivo imaging applications. The Cy7.5-COOH variant incorporates a carboxylic acid functional group, enabling its covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, thereby creating targeted fluorescent probes for a wide array of biomedical research and diagnostic applications.^{[1][2][3][4]} This guide provides a detailed overview of the core photophysical properties of Cy7.5-COOH, with a specific focus on its fluorescence quantum yield and the experimental protocols for its determination and application.

Core Photophysical Properties

The efficacy of a fluorophore is defined by its photophysical parameters. Cy7.5 is characterized by its long-wavelength absorption and emission, high molar absorptivity, and moderate fluorescence quantum yield. The "TEA" designation often refers to the use of triethylamine as a counter-ion to form a salt, which can improve solubility in organic solvents without significantly altering the core photophysical properties of the dye.

Data Presentation: Photophysical Parameters of Cy7.5 Derivatives

The following table summarizes the key quantitative data for Cy7.5 carboxylic acid and a related NHS-ester derivative. These values are crucial for designing experiments, calculating labeling efficiencies, and interpreting fluorescence data.

Parameter	Cy7.5-COOH	Cy7.5-NHS Ester	Unit	Notes
Excitation Maximum (λ_{ex})	~781 - 788	788	nm	The peak wavelength for absorbing photons. [5] [6] [7]
Emission Maximum (λ_{em})	~808 - 810	808	nm	The peak wavelength of emitted fluorescence. [3] [6] [7]
Fluorescence Quantum Yield (Φ_F)	0.10	-	-	Represents the efficiency of photon emission. [8]
Molar Extinction Coefficient (ϵ)	-	223,000	M-1cm-1	A measure of how strongly the dye absorbs light. [6]
Solubility	Low in water; Soluble in DMSO, DMF	Low in water; Soluble in DMSO, DMF	-	The sulfo-cyanine variant offers improved water solubility. [5] [6]

Fluorescence Quantum Yield (Φ_F)

Definition and Importance

The fluorescence quantum yield (Φ_F) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.^[9]

$$\Phi_F = (\text{Number of Photons Emitted}) / (\text{Number of Photons Absorbed})$$

A higher quantum yield corresponds to a brighter fluorescence signal, which is highly desirable for sensitive detection in imaging and assay applications. The reported quantum yield for Cy7.5 carboxylic acid is 0.10.^[8]

Factors Influencing Quantum Yield

The quantum yield of cyanine dyes like Cy7.5 is not an immutable constant. It is highly sensitive to the dye's local environment and molecular structure.

- **Solvent Polarity and Viscosity:** Cyanine dyes often exhibit low quantum yields in aqueous, non-viscous solutions. This is largely due to non-radiative decay pathways, particularly photoinduced cis-trans isomerization of the polymethine chain, which allows the excited state to return to the ground state without emitting a photon.^{[10][11]} Increasing the solvent viscosity (e.g., in glycerol solutions) or binding the dye to a large biomolecule can restrict this rotation, thereby increasing the quantum yield.^{[10][11][12]}
- **Molecular Rigidity:** Structural modifications that increase the rigidity of the polymethine bridge can significantly enhance the quantum yield. Some commercial Cy7.5 derivatives are engineered with a more rigid central moiety, which can increase the quantum yield by as much as 20% compared to the parent structure.^{[6][13]}
- **Aggregation:** At high concentrations, cyanine dyes can form non-fluorescent aggregates (H-aggregates), which leads to quenching and a reduction in the overall quantum yield.

Experimental Protocols

Protocol for Measuring Relative Fluorescence Quantum Yield

The most common and accessible method for determining the quantum yield of a fluorescent compound is the comparative method.^{[14][15][16]} This involves comparing the fluorescence properties of the test sample (Cy7.5-COOH) to a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region.

Materials:

- Cy7.5-COOH ("Test Sample")
- Quantum Yield Standard (e.g., a NIR dye with a known, stable quantum yield)
- Spectroscopic grade solvent (e.g., DMSO or Ethanol)
- UV-Vis Spectrophotometer
- Spectrofluorometer
- 1 cm path length quartz cuvettes

Procedure:

- Prepare Stock Solutions: Prepare stock solutions of the test sample and the standard in the same spectroscopic grade solvent.
- Prepare Serial Dilutions: Create a series of dilutions for both the test sample and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
- Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance value at the chosen excitation wavelength (e.g., 780 nm).
- Measure Fluorescence Emission:
 - Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

- Record the fluorescence emission spectrum for each dilution of the test sample and the standard. It is critical to use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[\[14\]](#)
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
 - For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
 - Determine the gradient (slope) of the linear fit for both plots.
- Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φ_X):[\[9\]](#)[\[15\]](#)

$$\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (\eta_{X2} / \eta_{ST2})$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- Grad_X and Grad_{ST} are the gradients from the plots for the test sample and standard, respectively.
- η_X and η_{ST} are the refractive indices of the test and standard solutions. If the same solvent is used for both, this term cancels out to 1.

Protocol for Labeling Proteins with Cy7.5-COOH

The carboxylic acid group on Cy7.5-COOH must first be activated to react efficiently with primary amines (e.g., lysine residues) on a protein to form a stable amide bond. This protocol outlines a general procedure using a carbodiimide activator like EDC.

Materials:

- Cy7.5-COOH

- Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or DMSO
- Reaction Buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Sodium Bicarbonate, pH 8.3 for conjugation)
- Purification column (e.g., Sephadex G-25)

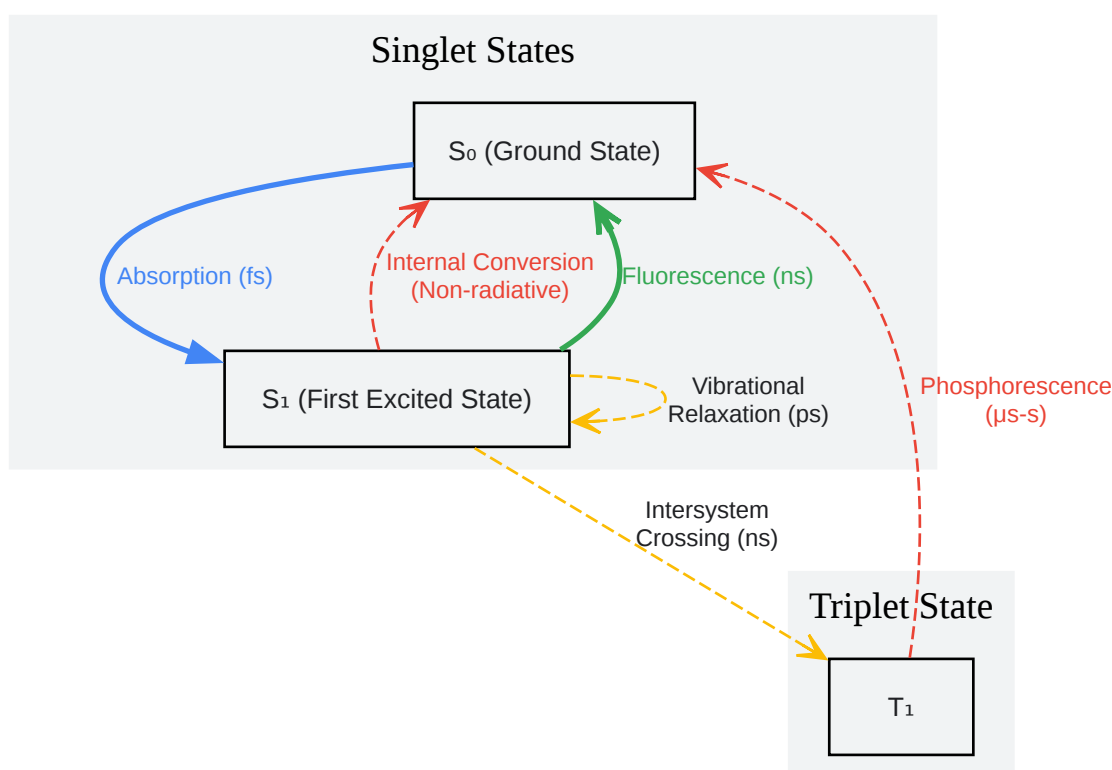
Procedure:

- Prepare Protein Solution: Dissolve the protein in the conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. The buffer must be free of primary amines like Tris or glycine.[\[17\]](#)
- Activate the Dye:
 - In a separate microfuge tube, dissolve Cy7.5-COOH, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of approximately 1:1.5:1.5 (Dye:EDC:NHS) is a good starting point.
 - Incubate the activation mixture for 15-30 minutes at room temperature to form the reactive NHS ester.
- Conjugation Reaction:
 - Add the activated dye solution dropwise to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized but a starting point of 10:1 to 15:1 is common for antibodies.[\[17\]](#)
 - Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
- Purification:

- Separate the dye-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[18]
- The first colored fraction to elute will be the labeled protein.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_{max} of the dye (~788 nm).[17]

Visualizations

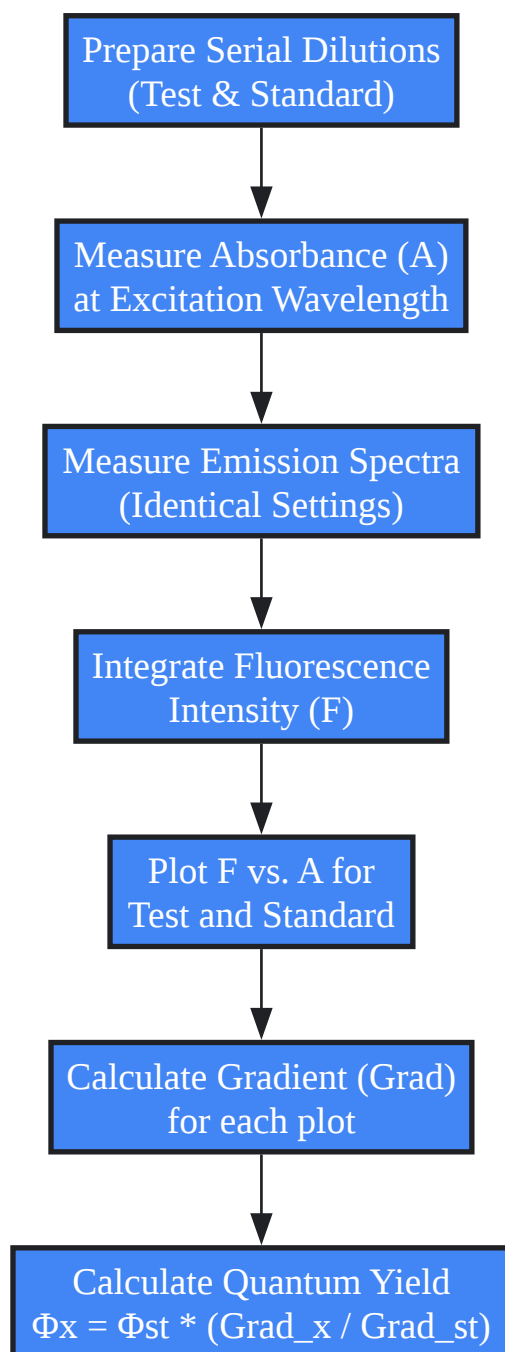
Jablonski Diagram for Fluorescence



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Caption: Energy transitions illustrating absorption, non-radiative decay, and fluorescence.

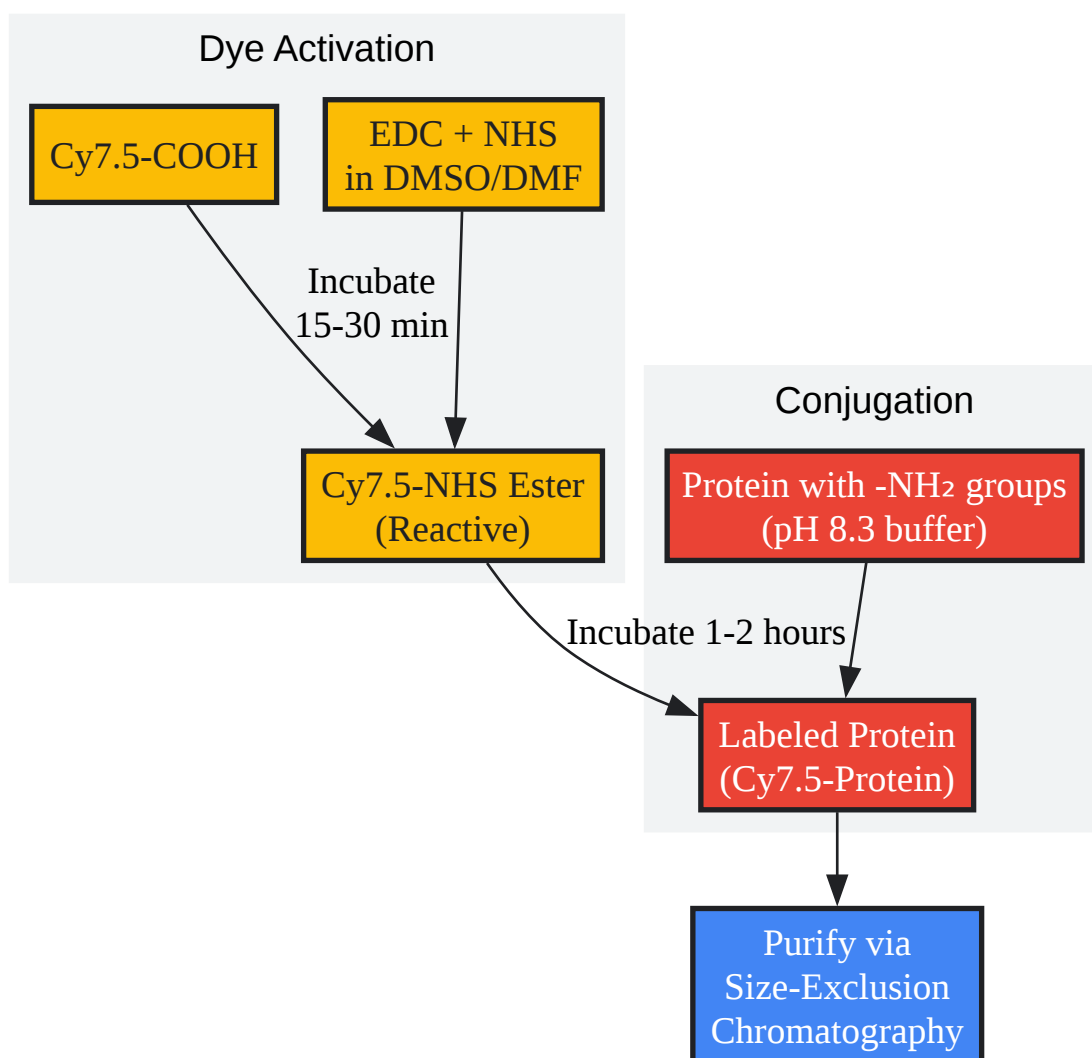
Experimental Workflow: Quantum Yield Measurement



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Caption: Comparative method workflow for determining relative fluorescence quantum yield.

Logical Relationship: Protein Labeling Workflow



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Caption: Workflow for activating Cy7.5-COOH and conjugating it to a target protein.

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